N-(2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
N-(2-Methoxyphenyl)piperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a carboxamide group
Mechanism of Action
Target of Action
N-(2-methoxyphenyl)piperazine-1-carboxamide primarily targets the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction, neurotransmitter release, and cellular proliferation .
Mode of Action
This compound interacts with its targets by exhibiting high subtype-selectivity to both α1D and α1A adrenoceptors . The interaction results in the inhibition of cell viability and induction of apoptosis . Interestingly, these effects are α1-independent, suggesting that the compound may have additional targets or mechanisms of action .
Biochemical Pathways
It has been suggested that the compound induces apoptosis in an α1-independent manner This implies that it may affect pathways related to cell survival and death
Result of Action
This compound exhibits significant cell viability inhibition and apoptotic induction .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the carboxamide group.
1-(4-Methoxyphenyl)piperazine: Similar structure with the methoxy group at a different position on the phenyl ring.
1-(2,3-Dichlorophenyl)piperazine: Contains a dichlorophenyl group instead of a methoxyphenyl group.
Uniqueness: N-(2-Methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the methoxyphenyl and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHZEKUNXNECCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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